molecular formula C26H30F3NO4 B7750869 8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one

8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one

Cat. No.: B7750869
M. Wt: 477.5 g/mol
InChI Key: OIHWRMFRKOZJFE-UHFFFAOYSA-N
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Description

8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the dipropylamino group: This can be done through nucleophilic substitution reactions using dipropylamine and suitable leaving groups.

    Hydroxylation and phenoxy substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.

    Substitution: The trifluoromethyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure due to the chromen-4-one core.

    Flavonoids: Share structural similarities and biological activities.

    Phenoxy compounds: Contain phenoxy groups that contribute to their reactivity and properties.

Uniqueness

8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3NO4/c1-6-10-30(11-7-2)14-19-20(31)9-8-18-22(32)24(25(26(27,28)29)34-23(18)19)33-21-13-15(3)12-16(4)17(21)5/h8-9,12-13,31H,6-7,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHWRMFRKOZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=CC(=C3C)C)C)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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